![molecular formula C7H3F2O2- B123139 2,3-Difluorobenzoic acid CAS No. 4519-39-5](/img/structure/B123139.png)
2,3-Difluorobenzoic acid
Overview
Description
2,3-Difluorobenzoic acid is a compound with the molecular formula C7H4F2O2 . It has been used as a tracer for determining the extent of recovery of materials injected into oil wells . The compound forms dimers that are stabilized by hydrogen bonds .
Molecular Structure Analysis
The molecular conformation, vibrational, and electronic transition analysis of 2,3-difluorobenzoic acid have been presented using experimental techniques (FT-IR, FT-Raman, and UV) and quantum chemical calculations .Physical And Chemical Properties Analysis
2,3-Difluorobenzoic acid has a molecular weight of 158.10 g/mol, a density of 1.4±0.1 g/cm3, and a boiling point of 248.1±20.0 °C at 760 mmHg . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .Scientific Research Applications
Thermophysical Property Data Analysis
The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds like 2,3-Difluorobenzoic acid . These data are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
Conservative Tracers in Petrochemical Exploration
Fluorinated benzoic acids, including 2,3-Difluorobenzoic acid, have received increasing attention as conservative tracers in petrochemical exploration and geochemical investigations . They are used to track the flow path or pattern of fluids injected into oil or gas bearing formations for enhancing the production of hydrocarbons .
Detection in Complex Matrices
Due to their favorable physico-chemical properties, fluorinated benzoic acids can be detected in complex matrices at low ppb-levels . This makes them useful in various research applications where precise detection and measurement are required .
Hydrogen Bonding Studies
2,3-Difluorobenzoic acid forms dimers that are stabilized by hydrogen bonds . This property makes it a valuable compound in studies related to hydrogen bonding and molecular interactions .
Recovery of Materials Injected into Oil Wells
2,3-Difluorobenzoic acid has been used as a tracer for determining the extent of recovery of materials injected into oil wells . This application is particularly important in the petroleum industry .
Structural and Spectroscopic Characterization
2,3-Difluorobenzoic acid is also used in the structural and spectroscopic characterization of molecules . It can be used in experimental and theoretical electronic and vibrational analyses .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2,3-Difluorobenzoic acid are currently unknown. This compound is a relatively simple organic molecule, and its interactions with biological systems are likely to be complex and multifaceted .
Mode of Action
2,3-Difluorobenzoic acid forms dimers that are stabilized by hydrogen bonds
Biochemical Pathways
Given its chemical structure, it may interact with enzymes or receptors that recognize benzoic acid derivatives .
Pharmacokinetics
As a small, relatively nonpolar molecule, it is likely to be well-absorbed in the gastrointestinal tract and distributed throughout the body .
Result of Action
It has been used as a tracer for determining the extent of recovery of materials injected into oil wells , suggesting that it may have applications in tracking the distribution of other compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Difluorobenzoic acid. For example, the presence of other molecules that can form hydrogen bonds may affect its ability to form dimers . Additionally, factors such as pH and temperature could potentially influence its stability and reactivity .
properties
IUPAC Name |
2,3-difluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZVIWSFUPLSOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871084 | |
Record name | 2,3-Difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluorobenzoic acid | |
CAS RN |
4519-39-5 | |
Record name | 2,3-Difluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4519-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,3-difluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Difluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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